BENGHE Foundational & Exploratory

Check Availability & Pricing

Volinanserin Hydrochloride: Technical Safety &
Toxicology Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest
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Executive Summary

Volinanserin (MDL-100,907) is a highly selective serotonin 5-HT2A receptor antagonist that
reached Phase lll clinical trials for the treatment of schizophrenia and insomnia before its
development was discontinued.[1] While it demonstrated efficacy in normalizing sleep
architecture and reducing positive symptoms of psychosis, its progression was halted, likely
due to a narrow therapeutic index concerning cardiac safety.

This guide provides a rigorous technical analysis of the compound's safety profile, focusing on
the critical relationship between its primary pharmacological target (5-HT2A) and its off-target
liability (nERG potassium channel blockade).

Chemical & Pharmacological Identity

Core Identity

* IUPAC Name: (R)-(+)-0-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-
piperidinemethanol[2][3]

e CAS Number: 139290-65-6 (HCI salt: 139290-65-6 refers to parent; specific salt forms vary)
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e Synonyms: MDL-100,907; M100907[1][3][4]
e Molecular Formula: C22H28FNOs - HCI

e Solubility: Soluble in DMSO (>10 mg/mL), Ethanol, and Methanol; sparingly soluble in water.

Mechanism of Action

Volinanserin is characterized by its extreme selectivity for the 5-HT2A receptor. Unlike "dirty"
antipsychotics (e.g., clozapine) that bind promiscuously to dopaminergic, histaminergic, and
muscarinic receptors, volinanserin exhibits a >100-fold selectivity for 5-HT2A over D2

receptors.
Affinity (
Receptor Target Functional Consequence
)
Antipsychotic efficacy;
5-HT2A 0.36 nM increases Slow Wave Sleep
(SWS).
Weak antagonism; minimal
5-HT2C ~88 nM contribution to satiety/weight
gain.
Potential for orthostatic
Alpha-1 ~100 nM hypotension (low risk at
therapeutic doses).
) Absence of Extrapyramidal
Dopamine D2 >1,000 nM

Symptoms (EPS).

Toxicology & Safety Assessment
Cardiac Safety (The Critical Failure Point)

The most significant toxicological signal for volinanserin is its inhibition of the hERG (human
ether-a-go-go-related gene) potassium channel. In drug development, a safety margin of >30-
fold between the therapeutic concentration (Cmax) and the hERG IC50 is typically required to
rule out the risk of Torsades de Pointes (TdP).
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o Therapeutic Affinity (
): 0.36 NnM[3]

e hERG Inhibition (
):3.3-5.1nM

Expert Insight: The safety margin for volinanserin is dangerously narrow (~10-fold). This
proximity implies that at doses required to achieve high receptor occupancy (e.g., >80% for
antipsychotic effect), the free plasma concentration likely encroaches upon the hERG inhibition
threshold, significantly elevating the risk of QT prolongation.

Acute & Behavioral Toxicology (Preclinical)

In rodent models, volinanserin demonstrates a separation between therapeutic effects and
gross motor toxicity, confirming its lack of D2-mediated side effects.

Endpoint Species Value | Observation Interpretation
Potent
Locomotor Inhibition Mouse = 0.3 mg/kg (i.p.) sedation/calming

without catalepsy.

High threshold for
Catalepsy Rat = 10-50 mg/kg motor rigidity (low
EPS risk).

"Hazardous"
Lethality ( Not established in classification in SDS;
Rodent .
public datasets treat as potent

)

toxicant.

Adverse Events in Humans

During clinical trials (Phase Il/1ll), the following adverse events (AEs) were noted, consistent
with its pharmacological profile:

o CNS: Headache, somnolence (intended effect for insomnia), dizziness.
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e Cardiovascular: Asymptomatic QT interval prolongation (monitored closely due to the hERG
profile).

o Metabolic: Minimal weight gain observed compared to atypical antipsychotics.

Pharmacokinetics & Metabolism (ADME)
Absorption & Distribution

» Bioavailability: Rapidly absorbed after oral administration.

e :1.0-2.5hours.

e Protein Binding: High (>90%), typical for lipophilic CNS drugs.
Metabolism

Volinanserin undergoes extensive first-pass metabolism in the liver.
o Primary Metabolite:MDL 105,725 (Active metabolite).

» Metabolic Pathways:

o Oxidation: Likely mediated by CYP450 isoforms (CYP3A4 implicated in similar piperidine
scaffolds).

o Conversion: Transformation to MDL 105,725, which retains 5-HT2A affinity but has lower
blood-brain barrier (BBB) permeability than the parent compound.

Elimination

e Half-life (

): ~6.6 hours (Range: 4.5 — 9.8 hours).[1]

e Receptor Occupancy: PET studies indicate that cortical 5-HT2A occupancy persists longer
than the plasma half-life would suggest, supporting once-daily dosing despite the short
pharmacokinetic
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Visualizations
Mechanism of Action: Selective Antagonism

This diagram illustrates the selective blockade of the 5-HT2A receptor and the downstream
prevention of IP3/DAG signaling, contrasting it with the off-target hERG blockade.
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Caption: Volinanserin selectively blocks 5-HT2A signaling (Blue) but possesses a high-risk off-
target blockade of hERG channels (Red).

Safety Margin Analysis Workflow

A logical flow demonstrating why the compound's development was likely halted despite
efficacy.
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Caption: The narrow window between therapeutic efficacy and cardiac toxicity thresholds
creates an unacceptable risk profile.

Handling & Storage Protocols

Warning: Volinanserin is a potent pharmacological agent. All handling must occur within a
certified chemical fume hood.

o Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety
goggles, and lab coat.
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Solubilization:

o Dissolve in DMSO or Ethanol.[3]

o Avoid aqueous buffers for stock solutions due to poor solubility and stability.

o Protocol: Add solvent to vial, vortex for 30 seconds, sonicate for 5 minutes if particulate
remains.

Storage:

o Solid: -20°C (Stable for >2 years).[3]

o Solution: -80°C (Use within 6 months; avoid freeze-thaw cycles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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